N-(3,5-dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(3,5-Dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a sulfanylacetamide moiety. The acetamide group is further functionalized with a 3,5-dimethylphenyl substituent, while the oxadiazole ring is linked to a pyridin-3-yl group at the 5-position.
The 3,5-dimethylphenyl group likely enhances lipophilicity, influencing membrane permeability and target binding, whereas the pyridin-3-yl moiety may contribute to π-π stacking interactions in enzyme active sites .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-12(2)8-14(7-11)19-15(22)10-24-17-21-20-16(23-17)13-4-3-5-18-9-13/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTRLABGYFLCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethylphenylamine with chloroacetyl chloride to form N-(3,5-dimethylphenyl)chloroacetamide. This intermediate is then reacted with 5-pyridin-3-yl-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thioethers.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Enzyme Inhibition Potential
- Indole Derivatives (8t, 8v): Compounds like N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) showed moderate α-glucosidase inhibition (IC₅₀ ~45 μM), attributed to the indole’s planar structure facilitating enzyme active-site binding .
- Thiophene Derivatives: N-(3,5-Dimethylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide may exhibit altered selectivity due to thiophene’s sulfur atom, though specific data are lacking .
Hemolytic Activity
- The compound N-(3,5-dimethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8r) demonstrated low hemolytic activity (% hemolysis = 2.45 ± 0.01), suggesting favorable safety profiles for derivatives with similar lipophilicity .
Biological Activity
N-(3,5-dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's structural characteristics contribute significantly to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O2S |
| Molecular Weight | 273.35 g/mol |
| LogP | 4.337 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 72.449 Ų |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown strong activity against various bacterial strains, including multi-drug resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
Case Study:
A study conducted by researchers evaluated the antimicrobial efficacy of several oxadiazole derivatives against a panel of bacterial strains. The results indicated that the oxadiazole-containing compounds exhibited bactericidal effects comparable to traditional antibiotics like ciprofloxacin .
Cytotoxicity
Cytotoxicity studies are critical for assessing the safety profile of new compounds. In vitro assays using cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) have been employed to determine the cytotoxic effects of this compound.
Findings:
The compound demonstrated selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. Specifically, concentrations above 100 µM resulted in increased viability in L929 cells, suggesting a favorable safety profile for further development .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of DNA Synthesis: The oxadiazole ring may interfere with nucleic acid synthesis in bacteria.
- Disruption of Cell Membrane Integrity: The compound's lipophilicity allows it to penetrate bacterial membranes effectively.
- Apoptosis Induction in Cancer Cells: The compound may trigger apoptotic pathways in cancerous cells through mitochondrial dysfunction.
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Notes |
|---|---|---|---|
| This compound | High | >100 µM | Effective against MRSA |
| 1,3,4-Oxadiazole Derivative A | Moderate | 50 µM | Less effective than target compound |
| 1,3-Thiazole Derivative B | High | 30 µM | Similar mechanism of action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
